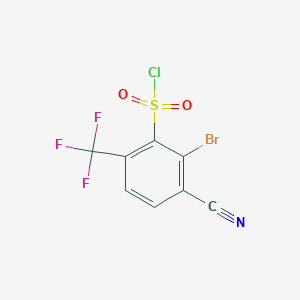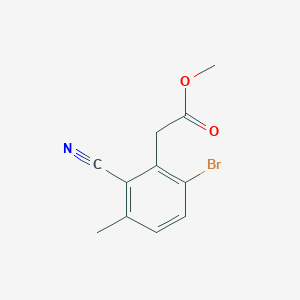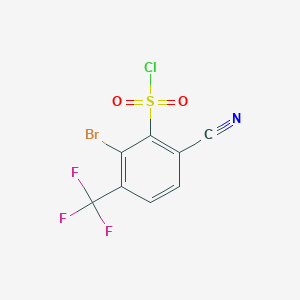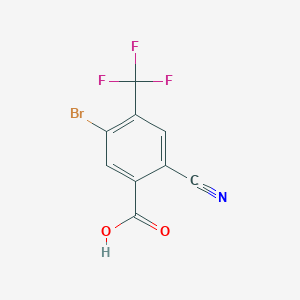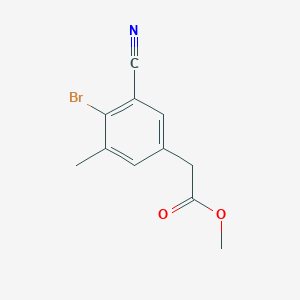![molecular formula C32H38N2O5S B1417050 Pentanoic acid, 5-[[(2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-[(triphenylmethyl)thio]propyl]amino]- CAS No. 1100364-96-2](/img/structure/B1417050.png)
Pentanoic acid, 5-[[(2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-[(triphenylmethyl)thio]propyl]amino]-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Amino acids similar in structure to Pentanoic acid have been synthesized for specific applications. For instance, the preparation of L-2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, demonstrates the synthesis of complex amino acids for biological studies (Shimohigashi, Lee, & Izumiya, 1976).
- The synthesis and structure analysis of W(CO)5 complexes with pentanoic acid derivatives highlight the application in IR-detectable metal–carbonyl tracers for amino functions, showing the chemical's relevance in spectroscopic studies (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).
Biochemical Applications
- Pentanoic acid derivatives have been used in the study of enzyme reactions. For example, identifying cysteine as the reactive group in pyruvate kinase alkylated by similar compounds provides insights into enzyme-substrate interactions (Chalkley & Bloxham, 1976).
- In the field of cancer research, derivatives of pentanoic acid have been explored as potential prodrugs for inhibitors of nitric oxide synthase activity, suggesting their use in targeted cancer therapies (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).
Pharmaceutical Research
- Research into HIV-Protease inhibitors has involved the use of pentanoic acid derivatives. A study synthesized specific amino acids for developing sequence-specific chromogenic protease substrates, contributing to HIV research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Propriétés
IUPAC Name |
5-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O5S/c1-31(2,3)39-30(38)34-27(29(37)33-22-14-13-21-28(35)36)23-40-32(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-12,15-20,27H,13-14,21-23H2,1-3H3,(H,33,37)(H,34,38)(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSUTMMVWUYKLS-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-[[(2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-[(triphenylmethyl)thio]propyl]amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





